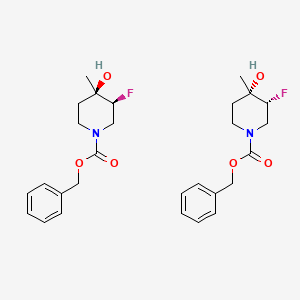
benzyl (3S,4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate;benzyl (3R,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (3S,4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate and benzyl (3R,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate are stereoisomers of a piperidine derivative. These compounds are of interest due to their unique structural features, which include a fluorine atom and a hydroxyl group on the piperidine ring. These structural elements can impart unique chemical and biological properties, making these compounds valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3S,4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate and benzyl (3R,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate piperidine derivative.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Esterification: The final step involves esterification with benzyl alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, where the hydroxyl group can be converted to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.
Aplicaciones Científicas De Investigación
Benzyl (3S,4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate and benzyl (3R,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate have several scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They serve as probes to study enzyme mechanisms and receptor interactions.
Industry: Used in the production of fine chemicals and as building blocks for agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of these compounds involves their interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors due to its electronegativity and ability to form hydrogen bonds. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl (3S,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate
- Benzyl (3R,4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate
- Benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate
Uniqueness
The unique combination of a fluorine atom and a hydroxyl group on the piperidine ring distinguishes benzyl (3S,4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate and benzyl (3R,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate from other similar compounds. This structural feature can impart distinct chemical reactivity and biological activity, making these compounds valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C28H36F2N2O6 |
|---|---|
Peso molecular |
534.6 g/mol |
Nombre IUPAC |
benzyl (3S,4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate;benzyl (3R,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/2C14H18FNO3/c2*1-14(18)7-8-16(9-12(14)15)13(17)19-10-11-5-3-2-4-6-11/h2*2-6,12,18H,7-10H2,1H3/t2*12-,14+/m10/s1 |
Clave InChI |
XWLPJDXWJVHIJO-GJSFELMDSA-N |
SMILES isomérico |
C[C@@]1(CCN(C[C@H]1F)C(=O)OCC2=CC=CC=C2)O.C[C@]1(CCN(C[C@@H]1F)C(=O)OCC2=CC=CC=C2)O |
SMILES canónico |
CC1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)O.CC1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione](/img/structure/B14115881.png)
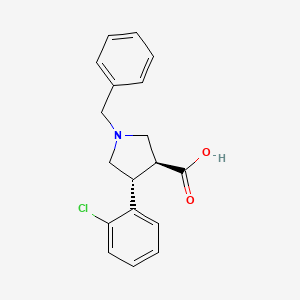

![2-[3-(aminomethyl)phenyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B14115898.png)
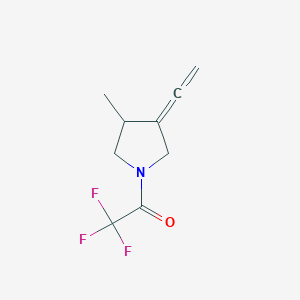
![3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B14115910.png)
![3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115918.png)


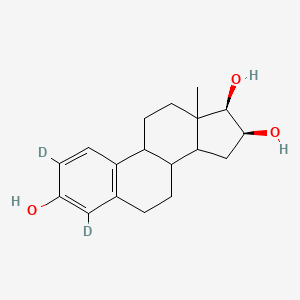
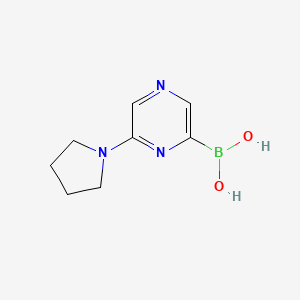
![N,N-Bis(1-methylethyl)[1,1-biphenyl]-3-carboxamide](/img/structure/B14115970.png)
![ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate](/img/structure/B14115978.png)
